molecular formula C18H17F3N4OS B10865688 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10865688
M. Wt: 394.4 g/mol
InChI Key: MZFCQGFRTUEXPK-UHFFFAOYSA-N
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Description

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and an appropriate aldehyde, the benzothiazole ring is formed through a cyclization reaction.

    Synthesis of the Pyrazolone Core: The pyrazolone core is synthesized by reacting hydrazine with an appropriate β-keto ester.

    Coupling Reactions: The benzothiazole and pyrazolone intermediates are coupled under specific conditions, often involving a base such as sodium hydride or potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzothiazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyrazolone and benzothiazole derivatives.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers explore its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring can intercalate with DNA, while the pyrazolone core may inhibit specific enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of structural features. The cyclopentylamino group provides a distinct steric and electronic environment, influencing the compound’s reactivity and biological activity. Additionally, the trifluoromethyl group enhances its stability and lipophilicity compared to similar compounds.

This detailed overview highlights the compound’s synthesis, reactivity, applications, and unique features, providing a comprehensive understanding for researchers and industry professionals

Properties

Molecular Formula

C18H17F3N4OS

Molecular Weight

394.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(N-cyclopentyl-C-methylcarbonimidoyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H17F3N4OS/c1-10(22-11-6-2-3-7-11)14-15(18(19,20)21)24-25(16(14)26)17-23-12-8-4-5-9-13(12)27-17/h4-5,8-9,11,24H,2-3,6-7H2,1H3

InChI Key

MZFCQGFRTUEXPK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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